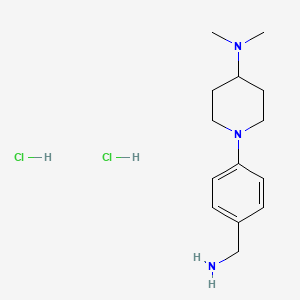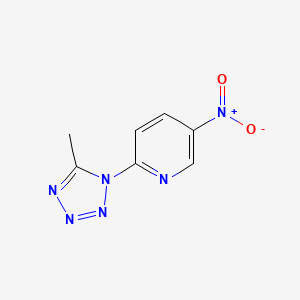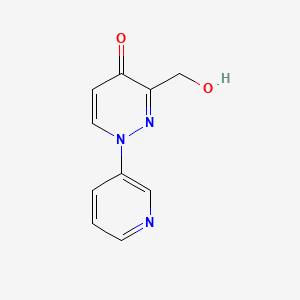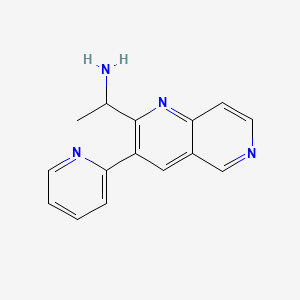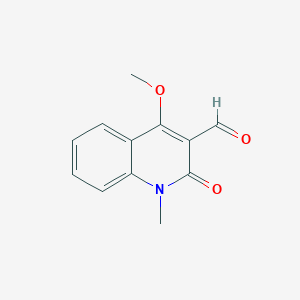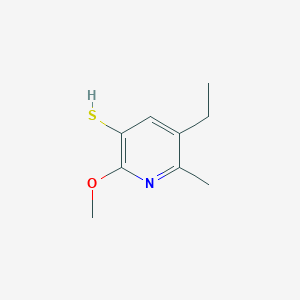
5-Ethyl-2-methoxy-6-methylpyridine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-methoxy-6-methylpyridine-3-thiol is an organic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, a methyl group, and a thiol group attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol typically involves the condensation of appropriate aldehydes or ketones with ammonia or amines, followed by the introduction of the thiol group. One common method involves the reaction of 2-methoxy-6-methylpyridine with ethyl iodide in the presence of a base, followed by thiolation using thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
5-Ethyl-2-methoxy-6-methylpyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the functional groups attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyridine derivatives.
Substitution: Various substituted pyridine compounds.
科学的研究の応用
5-Ethyl-2-methoxy-6-methylpyridine-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. The compound may also interact with cellular receptors and signaling pathways, influencing various biological processes.
類似化合物との比較
Similar Compounds
5-Ethyl-2-methylpyridine: Similar structure but lacks the methoxy and thiol groups.
2-Methoxy-6-methylpyridine: Lacks the ethyl and thiol groups.
6-Methyl-2-pyridinol: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
5-Ethyl-2-methoxy-6-methylpyridine-3-thiol is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the thiol group, in particular, enhances its potential for forming covalent bonds with biological molecules, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H13NOS |
|---|---|
分子量 |
183.27 g/mol |
IUPAC名 |
5-ethyl-2-methoxy-6-methylpyridine-3-thiol |
InChI |
InChI=1S/C9H13NOS/c1-4-7-5-8(12)9(11-3)10-6(7)2/h5,12H,4H2,1-3H3 |
InChIキー |
QRHAZDPRIMDSBP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(N=C1C)OC)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



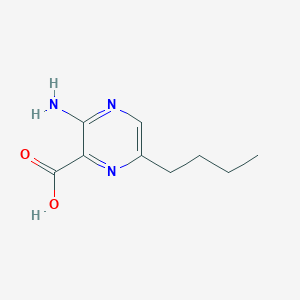

![Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate](/img/structure/B13868789.png)
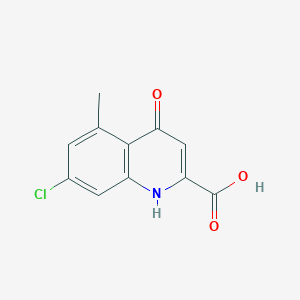

![2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13868805.png)
